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Compound of Interest

Compound Name: Triacetin

Cat. No.: B1683017

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacetin (glycerol triacetate) is a widely used excipient in the pharmaceutical, food, and
cosmetic industries, valued for its properties as a solvent, plasticizer, and humectant.[1][2] This
technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of
triacetin, drawing from a wide range of in vitro, in vivo, and clinical data. The information
presented herein is intended to support researchers, scientists, and drug development
professionals in evaluating the safety of triacetin for their specific applications. Overall,
triacetin demonstrates a very low toxicity profile and is generally recognized as safe (GRAS)
by the U.S. Food and Drug Administration (FDA).[1][3]

Physicochemical Properties
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Property Value

Chemical Name Propane-1,2,3-triyl triacetate
Synonyms Glyceryl triacetate, Glycerin triacetate
CAS Number 102-76-1

Molecular Formula CoH1406

Molecular Weight 218.20 g/mol

Appearance Colorless, oily liquid

Miscible with ethanol, ether, chloroform. Soluble
Solubility in benzene and acetone. Slightly soluble in
water (6.1 g/100 mL).

Source:[4]

Metabolism and Pharmacokinetics

Upon oral administration, triacetin is readily hydrolyzed by lipases in the gastrointestinal tract
into glycerol and three molecules of acetic acid.[5][6] These metabolites are common
endogenous substances that are further metabolized through normal physiological pathways.
[7] Glycerol can enter the glycolysis and gluconeogenesis pathways, while acetic acid is
converted to acetyl-CoA and enters the citric acid cycle for energy production or is used in
various biosynthetic processes.[2][6] Intravascular administration in dogs has shown that
infused triacetin undergoes rapid hydrolysis, with the resulting acetate being almost
completely oxidized.[6] This rapid metabolism and clearance prevent systemic accumulation
and contribute to its low toxicity profile.

In Vitro Toxicity
Cytotoxicity

While specific IC50 values for triacetin from standardized ISO 10993-5 cytotoxicity assays are
not readily available in the public literature, the widespread use of triacetin in pharmaceutical
formulations at various concentrations suggests a low potential for cytotoxicity under normal
exposure conditions.[2] One study evaluating the cytotoxicity of e-cigarette aerosols found that
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aerosols generated from a vehicle containing triacetin were cytotoxic at high concentrations,
though this is confounded by the presence of other chemicals and the high temperature.[1] A
substance is generally considered cytotoxic if it causes a reduction in cell viability of more than
30% compared to a negative control.[8]

Click to download full resolution via product page

A general workflow for in vitro cytotoxicity testing.

Genotoxicity

Triacetin has been extensively evaluated for its genotoxic potential and has been found to be
non-mutagenic in a battery of standard assays.

Table 1: Summary of Genotoxicity Studies for Triacetin

Test Metabolic Concentrati
Assay L Result Reference
System Activation on/Dose
Salmonella
typhimurium
strains TA98,
Bacterial
TA100, ,
Reverse With and Up to 5000 p ]
) TA1535, ) Negative [1]
Mutation without S9 g/plate
TA1537;
(Ames Test) o
Escherichia
coli WP2
UvrA
Positive (at
) highest
Chinese )
_ concentration
In Vitro Hamster i Upto 2.2 )
With and with S9,
Chromosoma  Lung ) mg/mL (10 ] [1]
) without S9 associated
| Aberration (CHL/IV) mM) )
with low pH
cells )
and high
cytotoxicity)
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Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

e Principle: This assay evaluates the ability of a substance to induce reverse mutations at the
histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in
Escherichia coli.

o Methodology:

o Strains: A minimum of five strains are typically used, including S. typhimurium TA98,
TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations.[9]

o Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction from induced rat liver) to mimic metabolic processes in the
body.

o Procedure: The bacterial strains are exposed to various concentrations of triacetin (e.g.,
up to 5000 u g/plate ) in the presence and absence of S9 mix.[1] The mixture is then
plated on a minimal agar medium lacking the essential amino acid (histidine or
tryptophan).

o Evaluation: After incubation, the number of revertant colonies (colonies that have regained
the ability to synthesize the essential amino acid) is counted. A substance is considered
mutagenic if it causes a reproducible, dose-related increase in the number of revertant
colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test - OECD 473

e Principle: This test assesses the potential of a substance to cause structural damage to
chromosomes in cultured mammalian cells.

o Methodology:

o Cell Line: Chinese Hamster Lung (CHL/IU) cells are a commonly used cell line for this

assay.

o Exposure: The cells are exposed to at least three analyzable concentrations of triacetin,
both with and without metabolic activation (S9 mix), for a short (3-6 hours) or continuous
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(approximately 1.5 normal cell cycle lengths) period.

o Harvest and Analysis: After exposure, the cells are treated with a metaphase-arresting
agent, harvested, and stained. Metaphase cells are then examined microscopically for
chromosomal aberrations.

o Evaluation: A significant, dose-dependent increase in the percentage of cells with
structural chromosomal aberrations indicates a positive result. In the case of triacetin, a
positive result was observed only at the highest concentration (2.2 mg/mL) with metabolic
activation, which was associated with a drop in pH and high cytotoxicity (75%), suggesting
the effect may not be biologically relevant under physiological conditions.[1]

In Vivo Toxicity
Acute Toxicity

Triacetin exhibits very low acute toxicity across different species and routes of administration.

Table 2: Summary of Acute Toxicity Data for Triacetin

Species Route Endpoint Value (mg/kg) Reference
Rat Oral LD50 >2,000 - 12,800  [10][11]
Mouse Oral LD50 1,100 - 9,288 [11][12]
Rabbit Dermal LD50 >2,000 - >5,000 [10][12]
Guinea Pig Dermal LD50 >2,000 [10]

Rat Inhalation (4h) LC50 >1,721 mg/m3 [10]

Repeated Dose Toxicity

Subchronic and chronic studies have demonstrated a high no-observed-adverse-effect level
(NOAEL) for triacetin.

Table 3: Summary of Repeated Dose Toxicity Data for Triacetin

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1683017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5974410/
https://www.benchchem.com/product/b1683017?utm_src=pdf-body
https://www.benchchem.com/product/b1683017?utm_src=pdf-body
https://www.ecetoc.org/wp-content/uploads/2021/10/ECETOC-TR-0481.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3353399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3353399/
https://ftp.cdc.gov/pub/Documents/OEL/06.%20Dotson/References/OECD_2002.pdf
https://www.ecetoc.org/wp-content/uploads/2021/10/ECETOC-TR-0481.pdf
https://ftp.cdc.gov/pub/Documents/OEL/06.%20Dotson/References/OECD_2002.pdf
https://www.ecetoc.org/wp-content/uploads/2021/10/ECETOC-TR-0481.pdf
https://www.ecetoc.org/wp-content/uploads/2021/10/ECETOC-TR-0481.pdf
https://www.benchchem.com/product/b1683017?utm_src=pdf-body
https://www.benchchem.com/product/b1683017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. . Observatio
Species Duration Route NOAEL Reference
ns

No effects on
clinical signs,
body weight,
food
1,000 )
Rat 41-48 days Oral (gavage) consumption,  [10]
mg/kg/day )
organ weight,
or

histopatholog
y.

_ No toxic
Rat 90 days Inhalation 2,220 mg/m3 ) [10]
signs noted.

No adverse
_ 10,000
Rat 90 days Oral (diet) effects [12]
mg/kg/day
observed.

Reproductive and Developmental Toxicity

Triacetin is not considered a reproductive or developmental toxicant. Its rapid hydrolysis to
glycerol and acetic acid, which are not developmental toxins, supports this conclusion.[6][13]

e In a combined repeated dose and reproductive/developmental toxicity screening test (OECD
TG 422) in rats, oral gavage doses of up to 1,000 mg/kg/day had no adverse effects on
mating, fertility, gestation, or offspring viability and development. The NOAEL for both
maternal and developmental toxicity was established at 1,000 mg/kg/day.[6][10]

Skin and Eye Irritation

Triacetin is considered to be, at most, a slight skin and eye irritant.

» Skin Irritation: In guinea pigs, triacetin was found to be slightly irritating.[13] In one study on
rabbits, it caused erythema, slight edema, alopecia, and desquamation.[13]
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o Eye Irritation: Triacetin caused some irritation in rabbit eyes.[13] In humans, it has been
reported to cause ocular irritation but no injury.[13]

Experimental Protocol: Draize Eye Irritation Test - OECD 405

e Principle: This test evaluates the potential of a substance to cause irritation and damage to
the eye.

e Methodology:
o Animal Model: Albino rabbits are typically used.

o Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the
conjunctival sac of one eye of the animal. The other eye serves as a control.[5][14]

o Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after
application, and observations may continue for up to 21 days to assess reversibility.[14]

o Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a
standardized scale. The scores are used to classify the irritancy potential of the substance.

[5]

Skin Sensitization

Triacetin has not been found to be a skin sensitizer in animal studies.
o Guinea Pig Maximization Test (GPMT): Triacetin was not sensitizing in guinea pigs.[13]
Experimental Protocol: Guinea Pig Maximization Test (GPMT) - OECD 406

e Principle: The GPMT is an in vivo assay to assess the potential of a substance to cause skin
sensitization.

o Methodology:

o Induction Phase: Guinea pigs are initially exposed to the test substance through both
intradermal injection (with an adjuvant to enhance the immune response) and subsequent
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topical application.[15][16] The concentrations used for induction are typically the highest
to cause mild-to-moderate skin irritation.[7]

o Challenge Phase: After a rest period, the animals are challenged with a non-irritating
concentration of the test substance applied topically.

o Evaluation: The skin reactions at the challenge site are observed and scored for erythema
and edema. A substance is considered a sensitizer if a significantly higher proportion of
test animals show a positive reaction compared to control animals.[4]

Click to download full resolution via product page

A simplified workflow for the Guinea Pig Maximization Test.

Biocompatibility for Medical Applications

While triacetin is widely used in pharmaceutical formulations, specific biocompatibility data
according to ISO 10993 standards for medical device applications are limited in publicly
available literature.

Hemocompatibility (ISO 10993-4)

No specific studies on the hemocompatibility of triacetin following the ISO 10993-4 standard
were identified. This standard outlines tests for interactions with blood, including hemolysis,
coagulation, and platelet activation.[13][17] Given its rapid hydrolysis and the endogenous
nature of its metabolites, significant adverse effects on blood components are not anticipated,
but dedicated testing would be required for blood-contacting medical device applications.

Implantation (ISO 10993-6)

No specific studies on the local effects of triacetin after implantation according to the ISO
10993-6 standard were identified. This standard evaluates the local tissue response to an
implanted material.[11] For applications involving implantation, specific testing would be
necessary to assess the local tissue reaction.

Signaling Pathway Interactions
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Recent research has shed light on the metabolic effects of triacetin’'s primary metabolite,
acetic acid. Acetate has been shown to activate the AMP-activated protein kinase (AMPK)
signaling pathway, a key regulator of cellular energy homeostasis.

Mechanism of Action:

Triacetin is hydrolyzed to glycerol and acetic acid.

o Acetic acid is converted to acetyl-CoA, a process that consumes ATP and increases the
cellular AMP/ATP ratio.

e The increased AMP/ATP ratio activates AMPK.

o Activated AMPK, in turn, influences the activity of key transcription factors involved in lipid
metabolism:

o Increases PPARa activity: Peroxisome proliferator-activated receptor alpha (PPARQ) is a
key regulator of fatty acid oxidation. Its activation leads to the upregulation of genes
involved in the breakdown of fatty acids.

o Decreases SREBP-1c activity: Sterol regulatory element-binding protein 1c (SREBP-1c) is
a major transcription factor that promotes the synthesis of fatty acids and triglycerides.

o Decreases ChREBP activity: Carbohydrate-responsive element-binding protein (ChREBP)
also plays a role in upregulating genes involved in fatty acid synthesis.

The net effect of AMPK activation by acetate is a shift towards increased fatty acid oxidation
and decreased lipid synthesis.
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Signaling pathway of triacetin's metabolic effect via AMPK.
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Regulatory Status

Triacetin is listed as Generally Recognized As Safe (GRAS) by the U.S. FDA for use as a
direct food additive.[1][3] It is also an approved excipient in pharmaceutical products and is
widely used in cosmetic formulations.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel
has concluded that triacetin is safe as used in cosmetic products.[6][13]

Conclusion

Triacetin has a well-established safety profile characterized by low acute and chronic toxicity,
and a lack of genotoxic, reproductive, or developmental effects. Its rapid metabolism to
endogenous compounds, glycerol and acetic acid, underpins its excellent biocompatibility.
While it is considered at most a slight skin and eye irritant, it is not a skin sensitizer. The
available data strongly support the continued safe use of triacetin in pharmaceutical, food, and
cosmetic applications. However, for novel applications in medical devices, particularly those
with direct blood contact or for implantation, further specific biocompatibility testing according to
ISO 10993 standards would be necessary to fully characterize its performance and ensure
patient safety. The emerging understanding of its role in metabolic regulation through the
AMPK pathway may also open new avenues for its therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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